molecular formula C18H17ClN2OS B2646320 1-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethan-1-one CAS No. 851801-78-0

1-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethan-1-one

Cat. No.: B2646320
CAS No.: 851801-78-0
M. Wt: 344.86
InChI Key: WGLWVBRPUYJVFJ-UHFFFAOYSA-N
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Description

The compound 1-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethan-1-one is a synthetic imidazole derivative characterized by a 4,5-dihydroimidazole (imidazoline) core substituted with a benzylsulfanyl group (from 4-chlorophenylmethyl) at position 2 and a phenylethanone moiety at position 1. This structure combines aromatic (phenyl and 4-chlorophenyl) and heterocyclic (imidazoline) components, which are common in bioactive molecules.

Properties

IUPAC Name

1-[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2OS/c19-16-8-6-15(7-9-16)13-23-18-20-10-11-21(18)17(22)12-14-4-2-1-3-5-14/h1-9H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGLWVBRPUYJVFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=C(C=C2)Cl)C(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethan-1-one typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzyl chloride with thiourea to form 4-chlorobenzylthiourea. This intermediate is then reacted with 2-phenylacetyl chloride under basic conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

1-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethan-1-one undergoes various chemical reactions:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and inflammation .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The benzylsulfanyl group in the target compound introduces a bulky aromatic substituent compared to the smaller methylsulfanyl group in the analog from . The hydrazone analog () replaces the sulfanyl group with a nitrogen-based linker, which could increase hydrogen-bonding capacity but reduce stability under acidic conditions . The hydroxymethyl substituent () improves hydrophilicity, as seen in its lower melting point (115–118°C) compared to nitro-substituted imidazoles (e.g., 120°C in ) .

Synthetic Routes :

  • Chlorination using SOCl₂ () is a common method for introducing chloro or sulfanyl groups in imidazole derivatives. The target compound’s synthesis likely involves similar steps, such as nucleophilic substitution of a chloromethyl intermediate .
  • The hydroxymethyl analog () may require protective-group strategies to prevent oxidation during synthesis .

Structural Characterization :

  • Tools like SHELXL () and WinGX/ORTEP () are widely used for crystallographic refinement of similar compounds, suggesting that the target compound’s structure could be resolved using these methods .

Biological Activity

1-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethan-1-one is a complex organic compound that has garnered attention for its potential biological activities. Its structure includes a 4-chlorophenyl group, a sulfenyl linkage, and a dihydroimidazole ring, which may contribute to its interaction with biological targets. This article aims to explore the biological activity of this compound based on diverse sources and research findings.

Structural Characteristics

The molecular formula of the compound is C20H21ClN2O3SC_{20}H_{21}ClN_2O_3S, with a molecular weight of approximately 392.91 g/mol. The unique arrangement of its functional groups suggests potential interactions that could lead to various pharmacological effects.

Feature Description
Molecular Formula C20H21ClN2O3S
Molecular Weight 392.91 g/mol
Key Functional Groups Dihydroimidazole, sulfenyl group, chlorophenyl

Antioxidant Activity

Preliminary studies indicate that compounds structurally similar to this compound exhibit significant antioxidant properties. For example, derivatives have shown the ability to inhibit reactive oxygen species (ROS) formation in neuronal cell lines, suggesting a potential neuroprotective effect against oxidative stress .

Neuroprotective Properties

Research has demonstrated that certain derivatives can counteract neurotoxicity induced by amyloid-beta oligomers, which are implicated in Alzheimer's disease. Compounds similar to the target compound have been shown to enhance cell viability in the presence of these neurotoxic agents .

Enzyme Inhibition

The compound's structure suggests potential as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease. In studies involving similar compounds, strong inhibitory activity against AChE was observed, with IC50 values indicating effective concentrations for therapeutic applications .

Study on Cholinesterase Inhibition

A study evaluating the cholinesterase inhibitory activity of several compounds reported that derivatives with structural similarities to our target compound exhibited low micromolar inhibition against human AChE and butyrylcholinesterase (BuChE). This suggests potential applications in treating neurodegenerative diseases .

Antimicrobial Activity

Research has shown that related compounds possess moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. These findings highlight the potential for developing antimicrobial agents based on the molecular framework of this compound .

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